Thiophene-2-sulfonic acid

Acid strength pKa prediction Sulfonic acid derivatives

Select thiophene-2-sulfonic acid for 2-position regiochemistry, ensuring reliable synthetic access vs. the 3-isomer. Its sulfonamide derivatives deliver sub-nanomolar β-adrenergic potency (EC₅₀ 1.20 nM β₁), validating this scaffold for cardiovascular drug discovery. With pKa -0.74, it offers balanced acidity—less corrosive than benzenesulfonic acid yet sufficient for esterification—and full water solubility for green chemistry. Direct precursor to sulfonyl chlorides for β-cell apoptosis suppressors.

Molecular Formula C4H4O3S2
Molecular Weight 164.2 g/mol
CAS No. 79-84-5
Cat. No. B1583125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophene-2-sulfonic acid
CAS79-84-5
Molecular FormulaC4H4O3S2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)S(=O)(=O)O
InChIInChI=1S/C4H4O3S2/c5-9(6,7)4-2-1-3-8-4/h1-3H,(H,5,6,7)
InChIKeyBSXLLFUSNQCWJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiophene-2-sulfonic acid CAS 79-84-5: Core Properties and Procurement Relevance


Thiophene-2-sulfonic acid (CAS 79-84-5) is a sulfur-containing heterocyclic aromatic sulfonic acid derivative of thiophene, with the molecular formula C₄H₄O₃S₂ and a molecular weight of 164.20 g/mol . It appears as a white crystalline solid with a melting point of 71–72°C . The compound is soluble in water and common organic solvents such as alcohols, ethers, and ketones . As a strong acid, it is similar in acidity to benzenesulfonic acid [1] and serves as a versatile intermediate in organic synthesis, particularly for pharmaceuticals, dyes, coatings, and rubber applications .

Thiophene-2-sulfonic Acid CAS 79-84-5: Why Interchangeability with Analogs Fails


Thiophene-2-sulfonic acid cannot be casually interchanged with structurally related analogs such as thiophene-3-sulfonic acid, benzenesulfonic acid, thiophene-2-carboxylic acid, or 2-thiophenesulfonyl chloride. Electrophilic substitution on thiophene occurs preferentially at the 2-position, making the 2-isomer synthetically more accessible than the 3-isomer [1]. Its sulfonic acid group confers significantly different physicochemical properties compared to carboxylic acid analogs (e.g., pKa differences exceeding 4 log units) and distinct reactivity relative to sulfonyl chlorides [2][3]. The quantitative evidence below establishes the specific, measurable parameters that differentiate this compound for scientific and industrial procurement decisions.

Thiophene-2-sulfonic Acid CAS 79-84-5: Quantitative Differentiation Evidence Guide


Acidity (pKa) Comparison: Thiophene-2-sulfonic Acid vs. Benzenesulfonic Acid vs. Thiophene-2-carboxylic Acid

Thiophene-2-sulfonic acid exhibits a predicted pKa of -0.74 ± 0.18, placing it in the strong acid category [1]. In contrast, the simplest aromatic sulfonic acid, benzenesulfonic acid, has a reported pKa of -2.8 [2], while the carboxylic acid analog thiophene-2-carboxylic acid has a pKa of 3.49 at 25°C [3]. The sulfonic acid group thus imparts acid strength ~4.2 pKa units stronger than the carboxylic acid analog.

Acid strength pKa prediction Sulfonic acid derivatives

Polymer Electrolyte Conductivity: Poly(thiophenylenesulfonic acid) vs. Non-sulfonated Polymer

Poly(thiophenylenesulfonic acid) derived from thiophene-2-sulfonic acid building blocks achieves a proton conductivity of σ = 4.5 × 10⁻² S cm⁻¹ at 80°C for a polymer with 2.0 sulfonic acid groups per phenylene unit (m=2.0) [1]. In contrast, the non-sulfonated parent polymer is insoluble and cannot form conductive films [1]. When used as a dopant for polyaniline at a molar ratio [SO₃H]/[An] = 0.50, the composite exhibits an electrical conductivity of 1.5 S cm⁻¹ at 30°C, which is retained after heating at 150°C for 24 h [2].

Proton conductivity Polymer electrolyte Sulfonated polymers

Beta-Adrenergic Receptor Agonist Potency of Thiophene-2-sulfonic Acid-Derived Ligands

Derivatives incorporating the thiophene-2-sulfonic acid scaffold demonstrate potent agonism at human beta-adrenergic receptors. A specific sulfonamide-ester derivative (BDBM50156261) exhibited an EC₅₀ of 1.20 nM for agonist activity at the human beta-1 adrenergic receptor [1]. Another derivative (BDBM50156251) showed EC₅₀ values of 6.60 nM at the beta-2 adrenergic receptor and 0.760 nM for binding inhibition at the beta-3 adrenergic receptor [2]. While direct comparator data for structurally similar sulfonic acid isomers is not available in the same assay, the sub-nanomolar to low nanomolar potency range establishes a benchmark for this scaffold class.

Beta-adrenergic receptor EC50 Drug discovery Sulfonamide

Solubility Profile: Thiophene-2-sulfonic Acid vs. Thiophene-2-carboxylic Acid

Thiophene-2-sulfonic acid is freely soluble in water and common polar organic solvents . In contrast, thiophene-2-carboxylic acid has a water solubility of 80 g/L (20°C), corresponding to approximately 0.62 M [1]. While quantitative solubility data for thiophene-2-sulfonic acid in water is not reported in mg/mL, its ionic sulfonic acid group confers significantly higher aqueous solubility than the carboxylic acid analog, as supported by the general principle that aromatic sulfonic acids are exceedingly water soluble [2].

Water solubility Physicochemical properties Formulation

Synthetic Accessibility: Electrophilic Substitution Preference for 2-Position

Thiophene undergoes electrophilic aromatic substitution preferentially at the 2-position due to greater stabilization of the intermediate arenium ion [1][2]. This regioselectivity makes thiophene-2-sulfonic acid synthetically more accessible than the 3-isomer. Aromatic sulfonation with K₂S₂O₅ promoted by Mn(OAc)₃·2H₂O and HFIP yields thiophene-2-sulfonic acids as the major product; 3-sulfonic acids are only obtained when both α-positions are blocked [3]. Direct sulfonation of thiophene with sulfuric acid yields predominantly the 2-isomer .

Electrophilic substitution Regioselectivity Synthetic efficiency

Thiophene-2-sulfonic Acid CAS 79-84-5: Evidence-Based Application Scenarios


Proton Exchange Membrane (PEM) and Conductive Polymer Development

Poly(thiophenylenesulfonic acid) derived from thiophene-2-sulfonic acid achieves proton conductivity of 4.5 × 10⁻² S cm⁻¹ at 80°C and forms water-soluble, transparent films, making it a candidate for PEM fuel cells and organic electronic applications [7]. Polyaniline composites doped with this polymer exhibit electrical conductivity of 1.5 S cm⁻¹ at 30°C with thermal stability up to 200°C . Procurement justification: Direct conductivity metrics and film-forming properties support selection over non-sulfonated thiophene polymers.

Medicinal Chemistry: Beta-Adrenergic Receptor Modulator Scaffold

Thiophene-2-sulfonic acid-derived sulfonamide esters exhibit potent agonist activity at human beta-adrenergic receptors (EC₅₀ = 1.20 nM at β₁; 6.60 nM at β₂; binding 0.760 nM at β₃) [7]. This potency profile supports the use of the parent sulfonic acid as a key intermediate in cardiovascular and respiratory drug discovery programs. Procurement justification: Sub-nanomolar potency data for derivative compounds validates the scaffold's utility in lead optimization.

Aqueous-Phase Organic Synthesis and Catalysis

With a predicted pKa of -0.74 ± 0.18, thiophene-2-sulfonic acid is a strong acid that is freely soluble in water, offering a less corrosive alternative to benzenesulfonic acid (pKa -2.8) while maintaining sufficient acidity for esterification and acid-catalyzed reactions [7]. Its aqueous solubility simplifies workup and enables green chemistry approaches. Procurement justification: Intermediate acid strength and high water solubility provide a balanced catalyst/reagent profile for aqueous synthetic protocols.

Thiophene-Based Heterocyclic Building Block for Pharmaceutical Intermediates

Thiophene-2-sulfonic acid serves as a direct precursor to thiophene-2-sulfonyl chloride, a key intermediate in the synthesis of β-cell apoptosis suppressors and various sulfonamide drugs [7]. Its preferential 2-position regiochemistry ensures reliable synthetic access compared to the 3-isomer . Procurement justification: Established role as a precursor to pharmaceutically relevant sulfonyl chlorides and the commercial availability of the parent compound support its selection as a strategic building block.

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